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Compound of Interest

Compound Name: RC-12

Cat. No.: B1214610

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-12, also known by its Walter Reed Army Institute of Research code WR 27653, is a
synthetic catechol derivative investigated for its activity against the liver stages of malaria
parasites. This technical guide provides a comprehensive overview of its chemical identity,
biological activity, and the experimental methodologies used in its evaluation.

Chemical Identity and Properties

RC-12 is chemically defined as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-
N,N-diethylethane-1,2-diamine. Its chemical and physical properties are summarized in the
table below.
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Identifier Value
CAS Number 6042-36-0
Molecular Formula C20H36BrN302

N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-

IUPAC Name (diethylamino)ethyl]-N,N-diethylethane-1,2-
diamine
Molecular Weight 430.5 g/mol
InChiKey HKEQSBHKLCETQW-UHFFFAQYSA-N
CCN(CC)CCN(CCN(CcC)CcC)C1=CC(=C(C=C1B
SMILES
rnOC)OC
WR 27653, 4-(2-Bromo-4,5-
Synonyms dimethoxyphenyl)-1,1,7,7-

tetraethyldiethylenetriamine

Biological Activity and Mechanism of Action

RC-12 has demonstrated notable activity against the exoerythrocytic (liver) stages of
Plasmodium species, particularly the dormant hypnozoites which are responsible for malaria

relapse.[1][2][3]

Antimalarial Spectrum

The primary activity of RC-12 is directed against the liver stages of malaria parasites. It has

been evaluated for prophylactic, radical curative, and suppressive activities.[1][3]

» Prophylactic Activity: Studies have shown that RC-12 can provide protection against

sporozoite-induced infections.[1][3]

o Radical Curative Activity: The compound has been investigated for its ability to eliminate

hypnozoites, the dormant liver-stage forms of P. vivax and P. ovale, which are a major

challenge in malaria eradication.[1][2][3]

» Blood Stage Activity: RC-12 is not considered a potent blood schizonticide.[4]
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Mechanism of Action

The precise molecular mechanism of action for RC-12 has not been fully elucidated. Research
suggests that the parent compound may act as a prodrug, with its metabolites being the active
agents.[1][5] A study on the metabolic profile of RC-12 indicated that its O-desmethyl and
combined O-desmethyl/N-desethyl metabolites might be responsible for its liver-stage
antimalarial efficacy.[1][5] However, further investigation is required to identify the specific
molecular targets and pathways disrupted by these metabolites within the parasite or the
infected hepatocyte.

The general mechanism of antimalarial drugs can involve various processes such as inhibition
of hemozoin biocrystallization, disruption of protein synthesis, or interference with essential
metabolic pathways of the parasite.[4][6] The activity of RC-12 against the liver stage suggests
it may interfere with parasite development within hepatocytes.

Experimental Protocols

The evaluation of RC-12 has involved both in vivo and in vitro experimental models.

In Vivo Antimalarial Activity Assessment in Rhesus
Monkeys

The Plasmodium cynomolgi infection in rhesus monkeys (Macaca mulatta) is a key model for
studying relapsing malaria and evaluating drugs with anti-hypnozoite activity.[1][7][8]

Objective: To assess the prophylactic and radical curative efficacy of RC-12.

Methodology:

Animal Model: Healthy, malaria-naive rhesus monkeys are used.

Parasite Strain:Plasmodium cynomolgi sporozoites are used for infection.

Infection: Monkeys are infected via intravenous injection of a standardized number of
sporozoites or through the bites of infected Anopheles mosquitoes.[9]

Drug Administration:
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o Prophylactic studies: RC-12 is administered at varying doses (e.g., single weekly doses of
25 mg/kg) prior to and during the incubation period.[3]

o Radical cure studies: Following the establishment of blood-stage infection and treatment
with a blood schizonticide like chloroquine to clear the initial parasitemia, RC-12 is
administered to target the liver hypnozoites and prevent relapse.[7]

e Monitoring:

o Blood smears are taken regularly to monitor for the presence of blood-stage parasites
(parasitemia).

o The primary endpoint is the prevention of the initial blood-stage infection (prophylaxis) or
the prevention of subsequent relapses after clearing the primary infection (radical cure).[7]

Experimental Workflow for In Vivo Antimalarial Testing
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Caption: Workflow for in vivo evaluation of RC-12 antimalarial activity.

In Vitro Liver-Stage Malaria Assay

In vitro assays are crucial for the initial screening and mechanistic studies of antimalarial
compounds against the liver stages.[10][11][12]
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Objective: To determine the direct activity of RC-12 and its metabolites on Plasmodium liver-
stage development.

Methodology:

e Hepatocyte Source: Primary hepatocytes (e.g., from rhesus monkeys) or human hepatoma
cell lines (e.g., HepG2-A16, HC-04) that are susceptible to Plasmodium infection are used.
[10][13][14]

o Cell Culture: Hepatocytes are seeded in multi-well plates (e.g., 96-well plates) and cultured
to form a monolayer.[10]

o Parasite Infection: Freshly dissected or cryopreserved Plasmodium sporozoites (P.
cynomolgi or P. vivax) are added to the hepatocyte cultures.[10][12]

e Drug Treatment: RC-12 or its synthesized metabolites are added to the culture medium at
various concentrations.

 Incubation: The infected and treated cultures are incubated for a period that allows for the
development of liver-stage parasites (e.g., 3 to 9 days).[10]

e Readout:

o The number and size of developing liver-stage parasites (schizonts and potentially
hypnozoites) are quantified.

o Immunofluorescence microscopy using antibodies against parasite-specific proteins (e.g.,
circumsporozoite protein - CSP) is a common method for visualization and quantification.
[10][12]

o Flow cytometry can also be used for high-throughput screening, especially with
fluorescently labeled parasites.[13]

Experimental Workflow for In Vitro Liver-Stage Assay
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Caption: Workflow for in vitro liver-stage antimalarial drug screening.

Quantitative Data Summary

The following table summarizes the reported activity of RC-12.
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] DosagelCo
Parameter Species Model . Outcome Reference
ncentration
Near-
Prophylactic ) Rhesus 6.25 - 25.0 complete to
o P. cynomolgi . [1]
Activity Monkey mg/kg daily complete
protection
) ) Active
Radical Single weekly )
_ _ Rhesus against
Curative P. cynomolgi doses of 25 [3]
o Monkey exoerythrocyt
Activity mg/kg )
ic stages
o No efficacy
Clinical ] Human - )
] P. vivax Not specified against [11[2]
Efficacy Volunteers )
hypnozoites
Parent
) ] ) compound
In Vitro P. vivax, P. Liver-stage -
o ) Not specified and most [1][5]
Activity cynomolgi assay _
metabolites
inactive

Signaling Pathways

The specific signaling pathways in the malaria parasite or host cell that are affected by RC-12

are currently unknown. As it targets the liver stage, it is plausible that RC-12 or its metabolites

interfere with essential parasite processes within the hepatocyte, such as:

» Parasite development and differentiation: Disruption of the signaling cascades that control

the transformation of sporozoites into trophozoites and schizonts.

» Nutrient acquisition: Interference with pathways responsible for scavenging nutrients from

the host cell.

» Host-parasite interactions: Alteration of the signaling between the parasite and the

hepatocyte that is necessary for parasite survival and evasion of the host immune response.
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Further research, including transcriptomic and proteomic studies of RC-12-treated infected
hepatocytes, is needed to elucidate the specific pathways involved.

Hypothesized Mechanism of Action Pathway

Molecular Target(s) Inhibition of Parasite

RC-12 (Prodrug) within Parasite Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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